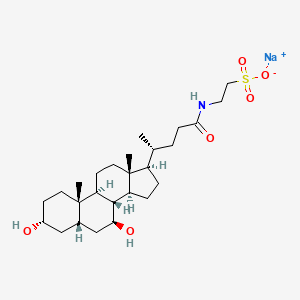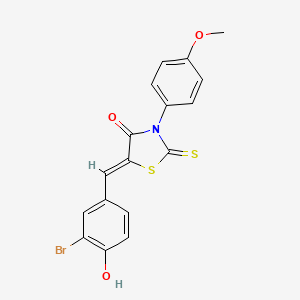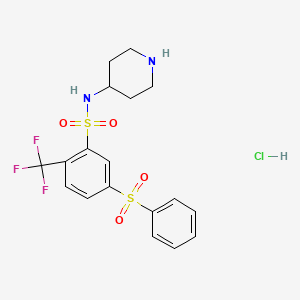
Natriumtauroursodeoxycholat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tauroursodeoxycholate is a bile acid derivative that is the sodium salt form of tauroursodeoxycholic acid. It is a highly hydrophilic compound known for its therapeutic properties, particularly in the treatment of liver and gallbladder diseases. This compound is a conjugate of taurine and ursodeoxycholic acid, and it has been used in various medical and scientific applications due to its cytoprotective, anti-apoptotic, and anti-inflammatory properties .
Wissenschaftliche Forschungsanwendungen
Sodium tauroursodeoxycholate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solubilizing agent for hydrophobic compounds.
Biology: Employed in studies related to cell membrane stability and protein folding.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases, liver diseases, and metabolic disorders
Industry: Utilized in the formulation of pharmaceuticals and as a component in biochemical assays.
Wirkmechanismus
Target of Action
Sodium Tauroursodeoxycholate (TUDC) is a highly hydrophilic tertiary bile acid . Its primary targets include the endoplasmic reticulum (ER) and mitochondria . It also interacts with α5β1, a type of integrin .
Mode of Action
TUDC interacts with its targets primarily by modulating ER stress and mitochondrial dysfunction pathways . It exerts its effects by regulating and inhibiting the apoptotic cascade, reducing oxidative stress, protecting the mitochondria, producing an anti-neuroinflammatory action, and acting as a chemical chaperone to maintain the stability and correct folding of proteins .
Biochemical Pathways
TUDCA affects several biochemical pathways. It alleviates ER stress and stabilizes the unfolded protein response (UPR), contributing to its naming as a chemical chaperone . It also reduces oxidative stress, suppresses apoptosis, and decreases inflammation . Furthermore, it has been found to modulate mitochondrial membrane fluidity and normalize mitochondrial glutathione levels .
Result of Action
The molecular and cellular effects of TUDCA’s action are primarily cytoprotective and anti-apoptotic . It has been demonstrated to display potential therapeutic benefits in various models of many diseases such as diabetes, obesity, and neurodegenerative diseases . It also has been shown to reduce the absorption of cholesterol in the small intestine, thereby reducing the body’s intake of dietary cholesterol and the body cholesterol content .
Action Environment
The action, efficacy, and stability of TUDC can be influenced by environmental factors. It’s worth noting that TUDCA is a naturally occurring hydrophilic bile acid that has been used for centuries in Chinese medicine , suggesting that it is stable and effective in a variety of environments.
Biochemische Analyse
Biochemical Properties
Sodium tauroursodeoxycholate plays a significant role in biochemical reactions, particularly in the solubilization of lipids and membrane-bound proteins. It has cryoprotective effects against hydrophobic bile salts and is known to inhibit pepsin activity in vitro . Sodium tauroursodeoxycholate interacts with various enzymes and proteins, including those involved in endoplasmic reticulum stress responses and mitochondrial function. For instance, it has been shown to modulate mitochondrial membrane fluidity and normalize mitochondrial glutathione levels, thereby exerting hepatoprotective effects .
Cellular Effects
Sodium tauroursodeoxycholate has profound effects on various cell types and cellular processes. It has been demonstrated to prevent tumor necrosis factor α-induced peroxide formation and hepatic cell death, suggesting its role in modulating mitochondrial membrane fluidity . Additionally, it reduces oxidative stress, suppresses apoptosis, and decreases inflammation in various in-vitro and in-vivo models . Sodium tauroursodeoxycholate also influences cell signaling pathways, gene expression, and cellular metabolism by acting as a chemical chaperone to maintain protein stability and correct folding .
Molecular Mechanism
At the molecular level, sodium tauroursodeoxycholate exerts its effects through several mechanisms. It inhibits the intrinsic mitochondrial apoptotic pathway by reducing reactive oxygen species and inactivating BAX, which decreases cytochrome c release . It also inhibits the death receptor in the extrinsic apoptotic pathway, blocking caspase 3 activity . Furthermore, sodium tauroursodeoxycholate reduces endoplasmic reticulum-mediated stress by decreasing caspase 12 activity and calcium efflux from the endoplasmic reticulum .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium tauroursodeoxycholate change over time. It has been shown to maintain stability and exert long-term effects on cellular function. For example, pre-incubation with sodium tauroursodeoxycholate protected against MPP±induced dysfunction of mitochondria and neuronal cell death . Additionally, it has been observed to prevent paraquat-induced cell death by suppressing endoplasmic reticulum stress responses in human lung epithelial cells .
Dosage Effects in Animal Models
The effects of sodium tauroursodeoxycholate vary with different dosages in animal models. At a dose of 50 mg/kg, it has been shown to alleviate reactive oxygen species-mediated apoptosis in animal models of Parkinson’s disease .
Metabolic Pathways
Sodium tauroursodeoxycholate is involved in several metabolic pathways, particularly those related to apoptosis and oxidative stress. It interacts with enzymes such as caspases and proteins involved in mitochondrial function . By modulating these pathways, sodium tauroursodeoxycholate helps maintain cellular homeostasis and protect against cellular damage .
Transport and Distribution
Within cells and tissues, sodium tauroursodeoxycholate is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to affect its localization and accumulation, particularly in the mitochondria and endoplasmic reticulum . These interactions are crucial for its cytoprotective effects and overall function .
Subcellular Localization
Sodium tauroursodeoxycholate is localized in various subcellular compartments, including the mitochondria and endoplasmic reticulum. Its activity and function are influenced by its subcellular localization, which is regulated by targeting signals and post-translational modifications . For instance, it has been shown to increase the accumulation of full-length PINK1 and mitochondrial localization of parkin, thereby protecting against mitochondrial dysfunction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium tauroursodeoxycholate typically involves the reaction of ursodeoxycholic acid with taurine. One common method includes the formation of a mixed anhydride of ursodeoxycholic acid with an alkyl chloroformate, followed by reaction with an aqueous solution of sodium taurinate . The reaction conditions often involve selective precipitation to remove impurities and achieve a high-purity product .
Industrial Production Methods: Industrial production of sodium tauroursodeoxycholate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and filtration, is common to obtain the final product suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium tauroursodeoxycholate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized bile acid derivatives.
Reduction: Reduction reactions can modify the hydroxyl groups present in the compound.
Substitution: Substitution reactions often involve the replacement of functional groups with other chemical entities.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce more hydrophilic bile acid derivatives, while reduction can lead to the formation of less hydrophilic compounds .
Vergleich Mit ähnlichen Verbindungen
Sodium tauroursodeoxycholate is unique due to its high hydrophilicity and specific therapeutic properties. Similar compounds include:
Ursodeoxycholic Acid: Less hydrophilic and primarily used for treating gallstones.
Taurocholic Acid: Another bile acid conjugate with different therapeutic applications.
Glycoursodeoxycholic Acid: Similar in structure but with glycine instead of taurine as the conjugate amino acid
Eigenschaften
CAS-Nummer |
35807-85-3 |
|---|---|
Molekularformel |
C26H44NNaO6S |
Molekulargewicht |
521.7 g/mol |
IUPAC-Name |
sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+;/m0./s1 |
InChI-Schlüssel |
IYPNVUSIMGAJFC-ZPTIPWSTSA-M |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Isomerische SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C.[Na+] |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Synonyme |
NA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride](/img/structure/B1139195.png)
![3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride](/img/structure/B1139196.png)






![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B1139211.png)
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B1139216.png)



